5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile
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Overview
Description
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile typically involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired pyrazine derivative in good to moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives, depending on the nucleophile used.
Oxidation and Reduction: The major products are oxidized or reduced forms of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles
- 1H-benzo[4,5]imidazo[1,2-c]pyrazino[2’,3’:4,5]pyrrolo[3,2-e]pyrimidine
- 1H-pyrrolo[2’,3’:5,6]pyrazino[2,3-d]pyridazine
Uniqueness
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile stands out due to its specific substitution pattern and the presence of both chloro and naphthalen-1-ylamino groups
Properties
CAS No. |
188710-69-2 |
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Molecular Formula |
C16H8ClN5 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
5-chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H8ClN5/c17-15-16(22-14(9-19)13(8-18)20-15)21-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,(H,21,22) |
InChI Key |
SUGVYXVEZSKUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=C(N=C3Cl)C#N)C#N |
Origin of Product |
United States |
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